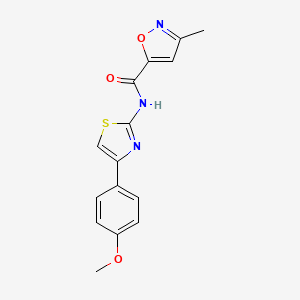![molecular formula C13H19NO4S2 B2678793 N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-2,5-dimethylbenzene-1-sulfonamide CAS No. 1234987-66-6](/img/structure/B2678793.png)
N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-2,5-dimethylbenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-amino-N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]propanamide hydrochloride" is similar to the one you’re asking about. It has a molecular weight of 256.75 and is stored at room temperature. It’s an oil in its physical form .
Molecular Structure Analysis
The InChI code for a related compound, “N-[(1,1-dioxidotetrahydro-3-thienyl)methyl]urea”, is1S/C6H12N2O3S/c7-6(9)8-3-5-1-2-12(10,11)4-5/h5H,1-4H2,(H3,7,8,9) . This provides a detailed description of the molecular structure. Physical And Chemical Properties Analysis
The related compound “2-amino-N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]propanamide hydrochloride” is an oil at room temperature . Another related compound, “(1,1-dioxo-1lambda6-thiolan-3-yl)urea”, is a powder with a melting point of 195-200°C .Aplicaciones Científicas De Investigación
Electrochemical Behavior
N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-2,5-dimethylbenzene-1-sulfonamide and related compounds have been studied for their electrochemical properties. Research shows that such compounds undergo reversible, stepwise reduction to form corresponding dianions. This behavior is significant in understanding the redox processes of sulfonamides, which can be applied in various chemical and electrochemical applications (Asirvatham & Hawley, 1974).
Fluorescent Probe Development
These compounds are also used in developing reaction-based fluorescent probes. A study demonstrates the use of a sulfonamide group as a recognition unit in designing fluorescent probes for selective discrimination of thiophenols. This has applications in chemical, biological, and environmental sciences, particularly for detecting toxic benzenethiols (Wang et al., 2012).
Catalysis
The sulfonamide derivatives have been shown to be effective catalysts. For instance, Poly(N-bromobenzene-1,3-disulfonamide) and related compounds have been used as catalysts for the silylation of alcohols, phenols, and thiols, demonstrating their potential in synthetic chemistry (Ghorbani‐Vaghei et al., 2006).
Tautomeric Behavior in Pharmaceuticals
Sulfonamide derivatives' molecular conformation or tautomeric forms are directly related to their pharmaceutical and biological activities. Studies involving spectroscopic methods have been conducted to understand these behaviors, contributing to bioorganic and medicinal chemistry (Erturk et al., 2016).
Enzyme Inhibitory and Pharmacological Properties
These compounds have been synthesized and examined for their antibacterial activities, highlighting their significance in developing new antimicrobial agents. Their enzyme inhibitory kinetics have also been studied, showing potential therapeutic applications for diseases like Alzheimer's (Rehman et al., 2019).
Corrosion Inhibition
Sulfonamide derivatives have been investigated as corrosion inhibitors for materials like carbon steel. Their efficiency in protecting metals from corrosion in acidic media is of considerable industrial importance (Ichchou et al., 2019).
Safety and Hazards
Propiedades
IUPAC Name |
N-[(1,1-dioxothiolan-3-yl)methyl]-2,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S2/c1-10-3-4-11(2)13(7-10)20(17,18)14-8-12-5-6-19(15,16)9-12/h3-4,7,12,14H,5-6,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDVKVNNTKNRMKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2CCS(=O)(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-2,5-dimethylbenzene-1-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

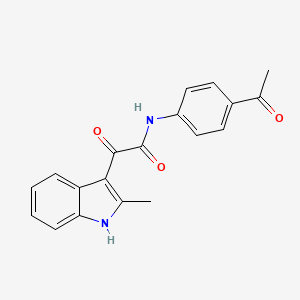
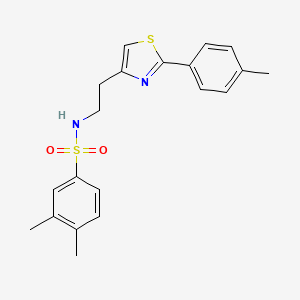

![1-(4-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(4-fluorophenoxy)propan-1-one](/img/structure/B2678716.png)
![N-cyclohexyl-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2678717.png)
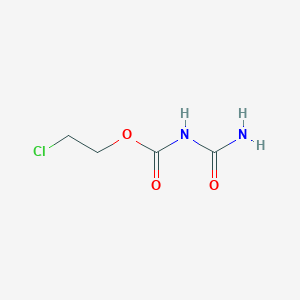


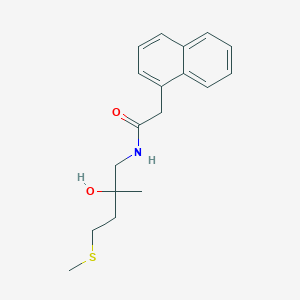
![7-amino-2-(benzylthio)-5-isopropyl-4-oxo-4,5-dihydro-3H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B2678728.png)
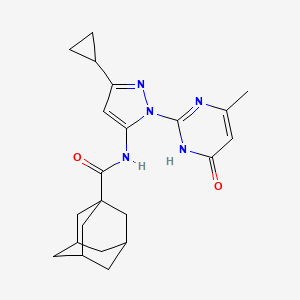
![N-(2,4-dimethoxyphenyl)-2-[8-(3,4-dimethylbenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2678730.png)

